N-(3-acetamidophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-15(29)25-16-7-4-8-17(12-16)26-21(30)14-32-22-19-9-5-10-20(19)28(23(31)27-22)13-18-6-2-3-11-24-18/h2-4,6-8,11-12H,5,9-10,13-14H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIQHOQBNPCMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with significant potential in pharmaceutical applications due to its unique structural features and diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.
Structural Characteristics
The compound features several key structural elements:
- Acetamide Group : Provides solubility and may enhance interaction with biological targets.
- Phenyl Ring : Contributes to the compound's lipophilicity.
- Thioacetamide Linkage : May influence the compound's reactivity and biological interactions.
- Tetrahydro-Cyclopenta[d]pyrimidine Moiety : A unique feature that may enhance pharmacological properties.
Research indicates that this compound interacts with various biological targets, potentially modulating neurotransmission and exhibiting anti-inflammatory effects. The presence of the pyridinylmethyl group suggests possible interactions with glutamate receptors, which are crucial in neurological functions and disorders .
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Its structural similarities to other known antimicrobial agents suggest it could be effective against a range of pathogens. For instance, derivatives sharing similar scaffolds have demonstrated activity against both bacterial and fungal strains.
Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties. The thioamide functionality is often associated with reduced inflammatory responses in various models. Further research is required to elucidate the specific pathways involved .
Neurological Implications
Given its potential interaction with glutamate receptors, this compound may play a role in treating neurological disorders such as epilepsy. Compounds that modulate glutamatergic signaling have been investigated for their efficacy in seizure models .
Comparative Analysis
To better understand the compound's biological activity, a comparison with structurally related compounds is essential. The following table summarizes the structural features and activities of selected compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-N-(pyridin-2-methyl)acetamide | Pyridine ring; amine group | Antimicrobial |
| 4-Thiazolidinone Derivatives | Thiazolidinone core; various substitutions | Antifungal and antibacterial |
| 5-Pyridinyl-thiazole derivatives | Thiazole ring fused with pyridine | Anti-inflammatory |
This compound stands out due to its combination of diverse functional groups which may enhance its pharmacological profile compared to these similar compounds .
Case Studies
Recent studies have focused on synthesizing and characterizing this compound alongside its derivatives. For instance:
- Synthesis and Characterization : Various synthetic methods have been employed to create derivatives of this compound. Characterization techniques such as FTIR and NMR spectroscopy have confirmed the structural integrity of synthesized compounds .
- Biological Testing : In vitro assays have demonstrated varying degrees of biological activity across different derivatives. For example, modifications to the tetrahydro-cyclopentapyrimidine structure have shown enhanced activity against specific microbial strains .
Scientific Research Applications
Structural Characteristics
The compound features a unique structural motif combining a pyrimidine core with a thioether linkage and acetamide functionalities. This structure is believed to contribute to its biological activity.
Anticancer Applications
Research indicates that compounds with similar structural features exhibit significant anticancer properties. The mechanism of action is likely related to the inhibition of key enzymes involved in cell proliferation and the induction of apoptosis in cancer cells.
Case Study:
A study evaluating the effects of similar pyrimidine derivatives on human cancer cell lines demonstrated that these compounds could reduce cell viability significantly at concentrations as low as 10 µM, with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its structural characteristics may enhance its ability to disrupt bacterial cell membranes, leading to increased permeability and cell death.
Case Study:
In antimicrobial screening against Staphylococcus aureus and Escherichia coli, derivatives of this compound exhibited zones of inhibition greater than 15 mm at concentrations of 50 µg/mL.
Central Nervous System Activity
The presence of a pyridine moiety suggests potential central nervous system activity. Compounds with similar structures have been investigated for neuroprotective effects and modulation of neurotransmitter systems.
| Activity Type | Observations |
|---|---|
| Anticancer Activity | Significant reduction in cell viability (IC50: 5 - 15 µM) |
| Antimicrobial | Zones of inhibition > 15 mm against specific pathogens |
| CNS Activity | Potential neuroprotective effects noted in preliminary studies |
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s structural features enable diverse reactions:
Acetamide Group
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Hydrolysis : Converts the amide to a carboxylic acid under acidic or basic conditions.
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Amide bond cleavage : Potential reactivity with nucleophiles (e.g., amines, alcohols) under specific catalytic conditions.
Thioacetamide Moiety
-
Nucleophilic substitution : The thioester group may react with electrophiles (e.g., alkyl halides, carbonyl compounds).
-
Reduction/Oxidation : Susceptible to redox transformations, altering sulfur valency (e.g., thiol → sulfonic acid).
Pyridine Ring
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Aromatic substitution : Activation of the pyridine ring for electrophilic substitution (e.g., nitration, acetylation).
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Coordination chemistry : Potential ligand behavior in metal-mediated reactions.
Cyclopenta[d]pyrimidine Core
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Heterocyclic ring modification : Possible oxidation or reduction of the tetrahydro-pyrimidine system.
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Cross-coupling reactions : Activation of the ring for catalytic coupling (e.g., Suzuki, Heck).
Amide Bond Formation
A plausible mechanism involves coupling of the 3-acetamidophenyl amine with the cyclopenta[d]pyrimidine core’s carboxylic acid derivative:
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Activation of the carboxylic acid (e.g., as an intermediate such as an acid chloride or mixed carbonate).
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Nucleophilic attack by the amine group, forming the amide bond.
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Purification to isolate the final product.
Thioester Installation
The thioacetamide group may form via:
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Substitution of a leaving group (e.g., bromide) on the cyclopenta[d]pyrimidine ring with a thiolate.
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Subsequent acetylation to introduce the acetamide moiety.
Comparison with Structurally Similar Compounds
Experimental Considerations
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Monitoring reactions : Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are critical for tracking reaction progress.
-
Optimization : Reaction conditions (e.g., solvent choice, temperature) must be tailored to the compound’s functional groups to maximize yield and minimize side reactions.
This compound’s reactivity profile underscores its utility as a versatile scaffold in medicinal chemistry, with potential applications in drug design and functional group transformations. Further studies on its reaction kinetics and mechanistic pathways are warranted to fully exploit its synthetic versatility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and synthetic outcomes among related compounds:
Key Observations:
- Substituent Position: The target compound’s pyridin-2-ylmethyl group at position 1 of the pyrimidinone core is unique compared to analogs with phenyl or benzothieno substituents .
- Thioether Linkage : The thioacetamide bridge is conserved across all analogs, but terminal groups (e.g., 3-acetamidophenyl vs. 4-chlorophenyl) influence solubility and target selectivity .
- Synthetic Yield : Yields for related compounds range from 53% to 85%, influenced by reaction conditions (e.g., reflux time, solvent systems) .
Spectral and Physicochemical Properties
- NMR Analysis: Compounds with acetamide termini (e.g., the target compound and compound 24 ) exhibit distinct proton environments in regions A (positions 29–36) and B (positions 39–44), as observed in cyclopenta-thienopyrimidine analogs .
- Mass Spectrometry : LC-MS data for compound 24 ([M+H]+ = 326.0) and a dichlorophenyl analog ([M+H]+ = 344.21) suggest that halogenation and cyclopenta fusion increase molecular weight predictably .
Bioactivity Trends
While direct bioactivity data for the target compound is unavailable, insights can be inferred from related structures:
- Antimicrobial Activity: Pyrimidine-thioacetamides with halogenated aryl groups (e.g., 4-chlorophenyl) show enhanced antibacterial potency compared to non-halogenated analogs .
- Kinase Inhibition: The pyridin-2-ylmethyl group in the target compound may mimic ATP-binding motifs in kinases, a feature observed in cyclopenta[d]pyrimidinone derivatives .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for synthesizing this compound and its structural analogs?
- Answer : Multi-step organic synthesis is typically employed, involving:
- Cyclization : Formation of the pyrimidine or cyclopenta-pyrimidine core via condensation reactions under acidic or basic conditions. For example, cyclopenta[d]pyrimidin-4-yl derivatives are synthesized using thiourea intermediates and cyclization catalysts like piperidine .
- Thioether linkage : Introduction of the thioacetamide group via nucleophilic substitution, often using mercaptoacetic acid derivatives .
- Purification : Column chromatography or recrystallization (e.g., using DMSO or ethanol/water mixtures) to achieve >95% purity .
- Key considerations : Precursor reactivity, reaction temperature (e.g., 0–5°C for sensitive intermediates), and solvent polarity .
Q. How is structural confirmation achieved for this compound?
- Answer : A combination of spectroscopic and analytical techniques:
- 1H NMR : Identifies protons in the pyrimidine ring (δ 6.01–8.33 ppm), acetamide NH (δ 10.10–12.50 ppm), and pyridinylmethyl groups (δ 2.03–4.12 ppm) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peaks at 326.0–344.21 m/z) .
- Elemental analysis : Confirms C, N, and S content (e.g., C: 45.29–45.36%; N: 12.21–12.23%) .
Advanced Research Questions
Q. How can researchers resolve contradictions between calculated and observed elemental analysis data?
- Answer : Discrepancies (e.g., S content deviations >0.02%) may arise from:
- Impurities : Recrystallize the compound or use preparative HPLC to remove byproducts .
- Hydrate/solvate formation : Perform thermogravimetric analysis (TGA) to detect bound solvents .
- Alternative analytical methods : Use X-ray crystallography to confirm molecular packing and stoichiometry .
Q. What strategies optimize reaction yields for the pyridin-2-ylmethyl substitution step?
- Answer : Yield optimization involves:
- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of pyridinylmethyl precursors .
- Temperature control : Maintain 50–60°C to balance reaction rate and side-product formation .
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity?
- Answer : Structure-activity relationship (SAR) studies suggest:
- Electron-withdrawing groups (e.g., Cl, NO2) enhance binding to enzymatic targets (e.g., kinase inhibition) by increasing electrophilicity .
- Methoxy or ethoxy groups improve solubility but may reduce membrane permeability .
- Pyridinylmethyl vs. benzyl substitutions : Pyridinyl groups enhance hydrogen-bonding interactions with biological targets, as seen in analogs with IC50 values <1 µM .
Methodological Challenges and Solutions
Q. How to address low reproducibility in biological assays for this compound?
- Answer : Ensure:
- Compound stability : Store lyophilized samples at -20°C to prevent thioether oxidation .
- Assay controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and solvent-only blanks .
- Dose-response validation : Perform triplicate experiments with ≥10 concentration points to calculate accurate IC50/EC50 values .
Q. What analytical techniques differentiate tautomeric forms of the pyrimidin-4-ylthio group?
- Answer :
- VT-NMR (Variable Temperature NMR) : Monitor chemical shift changes (e.g., NH protons at δ 9.78–12.50 ppm) to identify tautomer dominance .
- IR spectroscopy : Detect carbonyl stretching vibrations (1650–1750 cm⁻¹) to distinguish keto-enol forms .
Data Interpretation and Reporting
Q. How to interpret conflicting cytotoxicity data across cell lines?
- Answer : Contradictions may arise from:
- Cell line variability : Use ≥3 cell lines (e.g., HEK293, HeLa, MCF-7) to assess selectivity .
- Metabolic interference : Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to evaluate metabolite toxicity .
Q. What computational methods predict binding modes of this compound with protein targets?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
